3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA
CAS No.: 391229-25-7
Cat. No.: VC6198793
Molecular Formula: C24H36N2OS
Molecular Weight: 400.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391229-25-7 |
|---|---|
| Molecular Formula | C24H36N2OS |
| Molecular Weight | 400.63 |
| IUPAC Name | N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28) |
| Standard InChI Key | ONIGEWKCEFQOEF-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecule comprises two adamantane units: one attached via a two-carbon ethyl spacer to the thiourea nitrogen (N3) and another linked through a carbonyl group to the adjacent nitrogen (N1). This arrangement introduces steric bulk and conformational rigidity, factors that influence intermolecular interactions and crystal packing .
Bond Lengths and Angles
While direct crystallographic data for this compound are unavailable, comparable adamantane-thiourea structures reveal key trends:
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Thiourea Core: The C=S bond typically measures ~1.68 Å, while C-N bonds range between 1.32–1.38 Å .
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Adamantane Linkages: The adamantane-1-carbonyl group exhibits C=O bond lengths of ~1.21 Å, and the ethyl spacer (C-CH2-CH2-N) adopts a staggered conformation to minimize steric clashes .
Table 1: Predicted Bond Parameters Based on Analogous Structures
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=S (thiourea) | 1.68 | N-C-S: 124 |
| C=O (carbonyl) | 1.21 | O=C-N: 120 |
| Csp3-Csp3 (ethyl spacer) | 1.54 | C-C-C: 109.5 |
Conformational Analysis
The ethyl spacer between the adamantane and thiourea groups introduces rotational flexibility, but steric hindrance from the bulky adamantane units likely restricts free rotation. In crystalline states, analogous compounds exhibit folded conformations stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) . For instance, 1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea forms a pseudo-six-membered ring via N-H···O hydrogen bonding, a feature expected to persist in the target compound .
Synthesis and Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
Physicochemical Properties
Solubility and Lipophilicity
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | ~5.2 (highly lipophilic) |
| Aqueous solubility | <10 µM (25°C) |
| Melting point | 180–200°C (decomposes) |
Stability Profile
Thioureas are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The adamantane groups provide steric protection, enhancing stability against enzymatic degradation .
Computational Insights
Molecular Dynamics Simulations
Density functional theory (DFT) studies on analogous thioureas reveal that the adamantane units stabilize the thiourea core through hyperconjugative interactions . The ethyl spacer likely reduces strain compared to direct adamantane-thiourea linkages, as evidenced by lower torsional energy barriers in molecular mechanics simulations .
Hirshfeld Surface Analysis
In crystalline adamantane-thioureas, H···H contacts (40–50% of surface interactions) and N-H···S hydrogen bonds dominate the packing . The target compound’s ethyl spacer may introduce additional C-H···π interactions with aromatic co-crystallized solvents .
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